

AZD1940 Technical Support Center

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Compound of Interest		
Compound Name:	AZD1940	
Cat. No.:	B1665937	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound **AZD1940**.

Frequently Asked Questions (FAQs)

Q1: What is AZD1940 and what is its primary mechanism of action?

AZD1940 is a synthetic, orally active cannabinoid agonist that binds with high affinity to both the CB1 and CB2 receptors.[1] It was designed as a peripherally selective agonist, intended to provide pain relief without the central nervous system (CNS) side effects typically associated with cannabinoid receptor activation in the brain.[1]

Q2: What were the key findings from preclinical studies of **AZD1940**?

Preclinical studies, primarily in rat models, showed that **AZD1940** produced significant analgesic effects in both inflammatory and neuropathic pain models.[2] These effects were believed to be mediated by the activation of peripheral CB1 receptors.[2] Notably, these studies suggested low brain uptake of the compound at doses that provided pain relief.[2]

Q3: Why was the development of **AZD1940** discontinued?

Despite promising preclinical results, **AZD1940** failed to demonstrate sufficient analgesic efficacy in human clinical trials.[1] Furthermore, it produced unexpected and significant side effects associated with central cannabinoid activity, which contradicted its design as a peripherally selective drug.[1]



Q4: What were the specific human experimental models used to test AZD1940's efficacy?

AZD1940 was evaluated in two main human pain models:

- Capsaicin-Induced Pain and Hyperalgesia: This model involves the intradermal injection of capsaicin to induce pain and heightened sensitivity. AZD1940 did not significantly reduce pain or hyperalgesia in this model compared to placebo.[3]
- Post-Operative Dental Pain: This study assessed pain relief after the surgical removal of impacted third molars. AZD1940 was not more effective than placebo in reducing postoperative pain.[4]

Troubleshooting Experimental Variability

One of the most significant challenges with **AZD1940** is the discrepancy between preclinical and clinical outcomes. This section addresses potential sources of variability and offers troubleshooting guidance.

Issue 1: Discrepancy between animal and human efficacy studies.

- Possible Cause 1: Species-specific differences in metabolism. The pharmacokinetics and metabolism of AZD1940 may differ significantly between rodents and humans, leading to variations in active compound exposure at the target receptors.
- Troubleshooting:
 - Conduct comprehensive pharmacokinetic studies in your animal model to ensure that plasma concentrations are comparable to those achieved in human trials.
 - Analyze metabolite profiles in both species to identify any differences that could impact efficacy or off-target effects.
- Possible Cause 2: Differences in CB1/CB2 receptor distribution and signaling. The density
 and signaling pathways of cannabinoid receptors can vary between species, potentially
 altering the response to AZD1940.
- Troubleshooting:



- Characterize CB1 and CB2 receptor expression levels in the specific tissues relevant to your experimental model.
- Consider in vitro studies using both human and rodent cell lines expressing CB1 and CB2 receptors to compare signaling responses.

Issue 2: Unexpected Central Nervous System (CNS) side effects in human trials.

- Possible Cause 1: Higher than anticipated brain penetration in humans. Despite preclinical data suggesting low brain uptake, the compound may cross the blood-brain barrier more readily in humans.
- Troubleshooting:
 - In animal models, use sensitive analytical methods to accurately quantify brain and cerebrospinal fluid concentrations of AZD1940.
 - Consider co-administration with a P-glycoprotein inhibitor in animal studies to assess the potential for active efflux mechanisms limiting brain penetration.
- Possible Cause 2: Formation of centrally active metabolites. Metabolites of AZD1940 formed in humans may have a higher propensity to cross the blood-brain barrier and activate central CB1 receptors.
- · Troubleshooting:
 - Identify and synthesize potential human metabolites of AZD1940 and test their activity on
 CB1 receptors and their ability to cross a model of the blood-brain barrier.

Data Presentation

Table 1: AZD1940 Clinical Trial Adverse Events



Adverse Event	Frequency in AZD1940 Group
Postural Dizziness	80%
Nausea	26%
Hypotension	21%
Headache	13%

Data from a study on post-operative dental pain.[4]

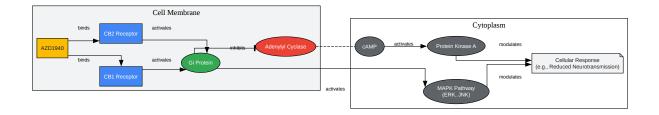
Experimental Protocols

- 1. Capsaicin-Induced Pain and Hyperalgesia Model (Human)
- Objective: To assess the analgesic and anti-hyperalgesic effects of a compound.
- Methodology:
 - A baseline assessment of pain and sensory thresholds is conducted.
 - Capsaicin is administered via intradermal injection into the forearm to induce a localized area of pain and sensitivity.[3]
 - In some protocols, capsaicin cream is applied to the calf to induce primary and secondary hyperalgesia.[3]
 - The investigational drug (e.g., AZD1940) or placebo is administered.
 - Pain intensity is assessed using a visual analogue scale (VAS).[3]
 - Primary and secondary hyperalgesia are measured by assessing heat pain thresholds and the area of mechanical allodynia.
 - Subjective CNS effects can be monitored using scales like the Visual Analogue Mood Scale (VAMS).[3]
- 2. Post-Operative Dental Pain Model (Human)



- Objective: To evaluate the efficacy of an analgesic in an acute pain setting.
- Methodology:
 - Patients scheduled for the surgical removal of one or more impacted mandibular third molars are recruited.[4]
 - The investigational drug (e.g., AZD1940), a positive control (e.g., naproxen), or a placebo is administered before surgery.[4]
 - Post-operative pain is assessed at regular intervals using a VAS for both ongoing pain and pain on jaw movement.[4]
 - The primary outcome is often the time-weighted sum of pain intensity over a set period (e.g., 8 hours).
 - The use of rescue medication is recorded as a secondary outcome.[4]

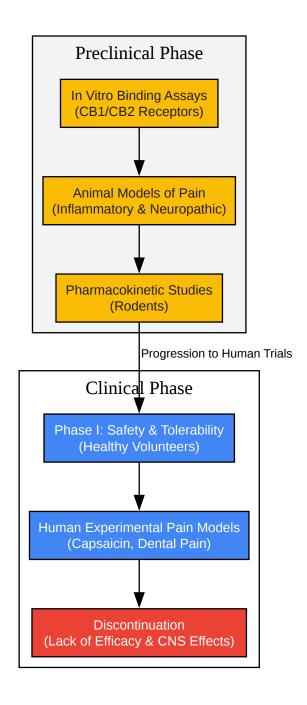
Visualizations



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Caption: Simplified signaling pathway of AZD1940 via CB1/CB2 receptors.





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Caption: AZD1940 development and discontinuation workflow.

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